molecular formula C6H12FNO2 B12997685 Methyl (R)-2-amino-3-fluoro-3-methylbutanoate

Methyl (R)-2-amino-3-fluoro-3-methylbutanoate

Cat. No.: B12997685
M. Wt: 149.16 g/mol
InChI Key: GWTQQCIBNYVBMO-SCSAIBSYSA-N
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Description

Methyl ®-2-amino-3-fluoro-3-methylbutanoate is an organic compound with a unique structure that includes an amino group, a fluoro group, and a methyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl ®-2-amino-3-fluoro-3-methylbutanoate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as ®-2-amino-3-methylbutanoic acid and a fluorinating agent.

    Fluorination: The amino acid is subjected to fluorination using a suitable fluorinating agent under controlled conditions to introduce the fluoro group at the desired position.

    Esterification: The resulting fluorinated amino acid is then esterified using methanol and an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of Methyl ®-2-amino-3-fluoro-3-methylbutanoate may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Methyl ®-2-amino-3-fluoro-3-methylbutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluoro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.

Scientific Research Applications

Methyl ®-2-amino-3-fluoro-3-methylbutanoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl ®-2-amino-3-fluoro-3-methylbutanoate involves its interaction with specific molecular targets. The fluoro group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl ®-2-amino-3-methylbutanoate: Lacks the fluoro group, resulting in different chemical and biological properties.

    Methyl ®-2-amino-3-fluoro-3-ethylbutanoate: Contains an ethyl group instead of a methyl group, leading to variations in reactivity and applications.

    Methyl ®-2-amino-3-chloro-3-methylbutanoate: The chloro group provides different reactivity compared to the fluoro group.

Uniqueness

Methyl ®-2-amino-3-fluoro-3-methylbutanoate is unique due to the presence of the fluoro group, which imparts distinct chemical and biological properties. The fluoro group can enhance the compound’s stability, binding affinity, and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C6H12FNO2

Molecular Weight

149.16 g/mol

IUPAC Name

methyl (2R)-2-amino-3-fluoro-3-methylbutanoate

InChI

InChI=1S/C6H12FNO2/c1-6(2,7)4(8)5(9)10-3/h4H,8H2,1-3H3/t4-/m1/s1

InChI Key

GWTQQCIBNYVBMO-SCSAIBSYSA-N

Isomeric SMILES

CC(C)([C@@H](C(=O)OC)N)F

Canonical SMILES

CC(C)(C(C(=O)OC)N)F

Origin of Product

United States

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